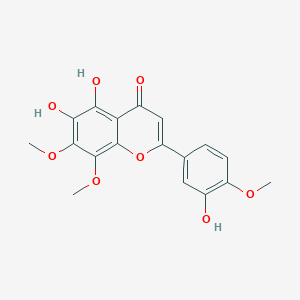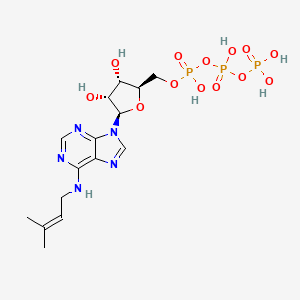
N(6)-(dimethylallyl)adenosine 5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(6)-(dimethylallyl)adenosine 5'-triphosphate is a purine ribonucleoside 5'-diphosphate that is ATP substituted at position N-6 by a dimethylallyl (isopentenyl) group. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-triphosphate. It derives from an ATP. It is a conjugate acid of a N(6)-(dimethylallyl)adenosine 5'-triphosphate(4-).
Wissenschaftliche Forschungsanwendungen
Role in Cellular and Biological Processes
N(6)-(dimethylallyl)adenosine 5'-triphosphate (ATP), a purine nucleotide, is pivotal in various cellular and biological functions. It is integral to cellular metabolism and impacts processes like neurotransmission, muscle contraction, cardiac function, and liver glycogen metabolism. These effects are mediated through P1 and P2 receptors, with ectonucleotidases regulating these processes and maintaining extracellular ATP and adenosine levels within physiological limits (Agteresch, Dagnelie, van den Berg, & Wilson, 1999).
Therapeutic and Diagnostic Applications
Adenosine 5'-triphosphate has shown promise in clinical applications. In anesthesia, low doses of adenosine have been effective in reducing pain comparable to morphine or ketamine, while also reducing postoperative opioid use. ATP and adenosine are also used to induce hypotension during surgery. Moreover, ATP has demonstrated efficacy as a pulmonary vasodilator in pulmonary hypertension patients and is useful in diagnosing and treating paroxysmal supraventricular tachycardias. Additionally, it aids in the accurate diagnosis of coronary artery disease. In oncology, ATP may inhibit weight loss and tumor growth in advanced lung cancer, with potential potentiating effects on cytostatics and protective effects against radiation tissue damage (Agteresch et al., 1999).
Molecularly Imprinted Polymer for Selective Separation
A study developed a method for assessing adenosine 5'-triphosphate by adsorptive extraction using a surface adenosine 5'-triphosphate-imprinted polymer over polystyrene nanoparticles. This technique showed high binding affinity and selectivity, and was successful in directly extracting adenosine 5'-triphosphate from spiked human urine. Such imprinted polymers have potential in pharmaceutical industries and clinical analysis applications (Jadda, Madhumanchi, & Suedee, 2019).
Coordination Chemistry and Metabolic Roles
The coordination chemistry of NTPs, including ATP, is critical, as these serve as substrates in enzymatic reactions, thus playing a central role in metabolism. The metal ion complexes of purine-NTPs are more stable than those of pyrimidine-NTPs. The stability is attributed to macrochelate formation, which is significant for the formation of isomeric complexes and has implications in using nucleotide analogues as antiviral agents (Sigel & Griesser, 2005).
Eigenschaften
Produktname |
N(6)-(dimethylallyl)adenosine 5'-triphosphate |
|---|---|
Molekularformel |
C15H24N5O13P3 |
Molekulargewicht |
575.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H24N5O13P3/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(31-15)5-30-35(26,27)33-36(28,29)32-34(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
OPLVZTYVQUWKHB-SDBHATRESA-N |
Isomerische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



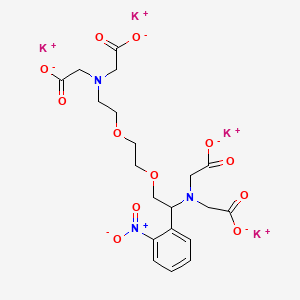
![(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259942.png)
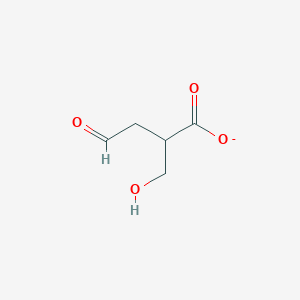
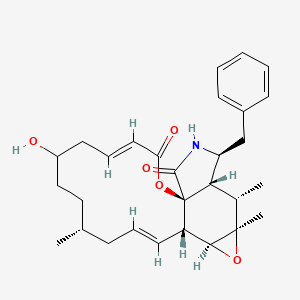
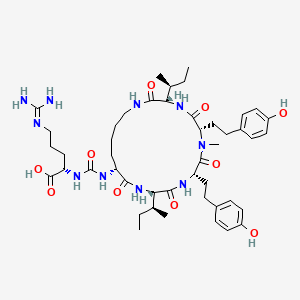


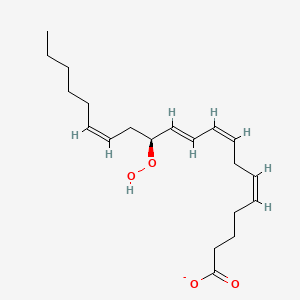
![7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9,10-tetrahydroxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259952.png)
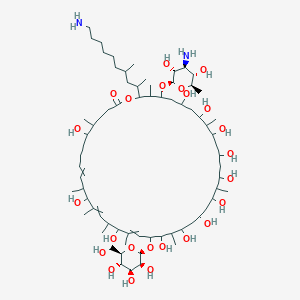
![(8R,9S,10S,13S,14S)-16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259954.png)


